3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-ethyl-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2/c1-3-10-8-12-11-6-4-5-7-13(11)16-14(12)9(2)15-10/h4-8,16H,3H2,1-2H3 |
InChI Key |
ZUDVCBXDHGAKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=N1)C)NC3=CC=CC=C32 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 3 Ethyl 1 Methyl 9h Pyrido 3,4 B Indole and β Carboline Analogs
Influence of Substituents on Biological Target Interactions
The type and position of chemical groups attached to the β-carboline ring system profoundly influence the compound's interaction with biological targets, thereby shaping its pharmacological profile. researchgate.net The planar aromatic structure of the β-carboline ring facilitates its intercalation into DNA, a mechanism underlying the antitumor activity of many of its derivatives. nih.gov Modifications to this core structure can enhance or diminish this and other biological activities.
Substitutions at the C-1 and C-3 positions of the pyrido[3,4-b]indole nucleus are critical determinants of biological activity and selectivity.
Research into various analogs has demonstrated that the nature of the substituent at the C-1 position significantly impacts the pharmacological effects. For instance, the introduction of an aryl group at C-1 can lead to potent activity against various cancer cell lines. nih.gov Studies have shown that a 1-naphthyl group at C-1 combined with a methoxy (B1213986) group at C-6 resulted in a compound with high potency. nih.gov Similarly, the presence of a phenyl group or a para-chlorophenyl on a sulfonyl substituent at C-1 produced potent congeners. nih.gov In the context of antifungal activity, β-carboline analogues with halogenated groups at the C-1 position showed more promising results than those with electron-donating groups. nih.gov For antileishmanial activity, substitutions on a C-1 phenyl ring were found to be significant, with methoxy and chloro groups enhancing activity. aablocks.com This indicates that both the steric and electronic properties of the C-1 substituent are key to modulating biological interactions.
The C-3 position is another key site for modification that influences the pharmacological profile. The introduction of alcohol substituents at the C-3 position has been shown to play an important role in the cytotoxic activity of β-carboline derivatives. elsevierpure.com In one study, the incorporation of a benzimidazole (B57391) ring at C-3, particularly with fluorine or methoxy substitutions, produced highly potent cytotoxic agents. nih.gov Conversely, an electron-withdrawing group like trifluoromethyl (CF3) on the C-3 benzimidazole diminished the activity. nih.gov This highlights the sensitivity of the biological targets to the electronic nature of the C-3 substituent. The functionalization at C-3 can also be used to introduce larger molecular hybrids, further diversifying the potential biological activities. nih.gov
| Position | Substituent Type | Influence on Activity | Reference |
| C-1 | Aryl (e.g., 1-Naphthyl, Phenyl) | Generally enhances anticancer activity. nih.govnih.gov | nih.govnih.gov |
| C-1 | Halogenated Groups | Promising for antifungal activity. nih.gov | nih.gov |
| C-3 | Alcohol Groups | Important for cytotoxic/anticancer inhibition. elsevierpure.com | elsevierpure.com |
| C-3 | Substituted Benzimidazole | Potency is sensitive to electronic nature (activating groups like F, OMe increase potency; deactivating groups like CF3 decrease it). nih.gov | nih.gov |
The nitrogen atom at position 9 (N-9) of the indole (B1671886) ring is another important site for chemical modification that can modulate the activity of β-carboline derivatives. The hydrogen atom at N-9 can act as a hydrogen bond donor, which can be crucial for binding to certain biological targets. nih.gov
Studies have shown that N-9 substitution can significantly alter the pharmacological properties of the molecule. For example, N9-methyl substitution has been associated with increased cytotoxic activity compared to the unsubstituted (N9-H) counterparts. nih.gov In other cases, linking two β-carboline units via their N-9 positions to create bivalent ligands has led to compounds with potent anticancer and angiogenesis inhibitory effects. nih.gov The nature of the linker and the substituents on the β-carboline rings were found to be critical for the observed activity. nih.gov However, the effect of N-9 substitution is not always positive; in some contexts, a free N-9 hydrogen is essential for interactions with DNA or specific receptors. nih.gov The decision to modify the N-9 position must therefore be guided by the specific biological target and the desired pharmacological outcome.
| Position | Modification | Influence on Activity | Reference |
| N-9 | Methylation (-CH3) | Can increase cytotoxic activity compared to unsubstituted N-9. nih.gov | nih.gov |
| N-9 | Unsubstituted (-H) | The hydrogen can act as a crucial H-bond donor for target binding (e.g., DNA). nih.gov | nih.gov |
| N-9 | Bivalent Ligand Formation | Linking two β-carboline units can result in potent angiogenesis inhibitors. nih.gov | nih.gov |
| N-9 | Ethyl (-C2H5) | Can decrease fluorescence intensity in certain C-3 substituted derivatives. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for β-Carboline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand the relationship between the chemical structures of compounds and their biological activities. For β-carboline derivatives, 3D-QSAR studies have been instrumental in elucidating the structural requirements for their anticancer effects. researchgate.netnih.govresearchgate.net
These studies involve aligning a series of β-carboline compounds and using statistical methods to build a model that correlates their structural features with their observed biological activity, such as the concentration required to inhibit cancer cell growth by 50% (IC50). The resulting models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. researchgate.net
For example, a 3D-QSAR study on a series of β-carbolines against human cancer cell lines identified key regions around the molecule where steric, electrostatic, and hydrophobic properties are important for activity. nih.gov The models generated from these studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize these favorable and unfavorable regions. nih.gov These studies have indicated that the antitumor pharmacophore of β-carbolines involves positions C-1, N-2, C-3, C-7, and N-9 of the ring system. nih.gov
Pharmacophore Identification for Pyrido[3,4-B]indole Derivatives
A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to a specific biological target, thereby triggering a biological response. Identifying the pharmacophore of a class of compounds like the pyrido[3,4-b]indoles is a key step in drug discovery.
For β-carboline derivatives, the core pharmacophore is the tricyclic pyrido[3,4-b]indole ring itself, which provides a rigid scaffold for the precise positioning of functional groups. nih.gov The planar and aromatic nature of this scaffold is a key feature, allowing for interactions such as DNA intercalation. nih.gov
Pharmacophore models for β-carboline derivatives with antitumor activity have highlighted the importance of specific features at various positions. nih.gov These models often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic ring features. For instance, the N-9 hydrogen can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen (N-2) can act as a hydrogen bond acceptor. Substituents at C-1 and C-3 often contribute to hydrophobic or aromatic interactions. The combination of these features in a specific spatial arrangement is what defines the pharmacophore and is responsible for the compound's biological activity. nih.govnih.gov
Mechanistic Investigations of Biological Activities of 3 Ethyl 1 Methyl 9h Pyrido 3,4 B Indole Analogs
Neuropharmacological Action Mechanisms
The neuropharmacological profile of 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole analogs is characterized by their ability to interact with several key components of the central nervous system. These interactions range from enzyme inhibition to receptor modulation, painting a picture of a multifaceted compound class.
Monoamine Oxidase (MAO) Inhibition (MAO-A Specificity)
The β-carboline chemical structure is recognized for its potent and specific inhibitory activity against monoamine oxidase (MAO), particularly the MAO-A isoform. MAO is a critical mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. Inhibition of MAO-A increases the levels of these neurotransmitters in the brain, which is a well-established mechanism for antidepressant action. nih.gov
The mechanism of inhibition can be reversible or irreversible. Some β-carbolines act as reversible, competitive inhibitors, binding to the active site of the enzyme without being metabolized. nih.gov Others, known as suicide inhibitors, are metabolized by MAO to a reactive intermediate that then forms a permanent, covalent bond with the enzyme, typically at the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation. indexcopernicus.com The β-carboline alkaloids harmane and norharmane, which are structurally related to this compound, are well-documented MAO inhibitors. nih.gov This inhibitory action on MAO-A is a cornerstone of the neuropharmacological activity of this compound class. nih.gov
Serotonergic Receptor Modulation (5-HT2A, 5-HT2C)
Analogs of this compound, specifically the broader β-carboline class, have been shown to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.govacs.org These G protein-coupled receptors are significant targets for a range of neuropsychiatric medications. unc.edu
Research indicates that β-carbolines generally exhibit a modest binding affinity for 5-HT2A receptors. indexcopernicus.com This affinity is highly dependent on the specific chemical structure, including the presence and position of substituents on the ring system and the degree of saturation. indexcopernicus.comnih.gov For instance, studies on 1-aryl-β-carbolines revealed that many analogs bind most potently to the 5-HT2B and 5-HT2C receptors. acs.org However, certain substitutions can shift this preference; analogs with small 1-aryl groups, for example, showed the most activity against the 5-HT2A subtype. acs.org Extensive structure-activity relationship (SAR) development on tetrahydro-β-carbolines has led to the discovery of compounds with high agonist potency across all three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). nih.gov
Table 1: Binding Affinity (Ki, nM) of β-Carboline Analogs at Serotonin Receptors This table is interactive. You can sort and filter the data.
| Compound Class | Specific Analog | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Source |
|---|---|---|---|---|
| Tetrahydro-β-carboline | Compound 106 | 22.4 | 52.1 | nih.gov |
| 1-Aryl-β-carboline | 16a (1-phenyl) | >10,000 | 2,100 | acs.org |
| 1-Aryl-β-carboline | 14h (1-(m-tolyl)) | 4,200 | 1,400 | acs.org |
| 1-Aryl-β-carboline | 15h (6-methoxy-1-(m-tolyl)) | >10,000 | 3,000 | acs.org |
| β-Carboline | Harmine (B1663883) | 4,120 | 9,430 | |
| β-Carboline | Norharmane | 5,290 | >10,000 |
Dopaminergic Receptor Modulation (D1, D2)
The interaction of this compound analogs with dopaminergic receptors, specifically the D1 and D2 subtypes, appears to be limited. Studies investigating a broad series of β-carbolines have shown that these compounds generally display little to no affinity for D2 receptors. indexcopernicus.com
While direct receptor binding may be weak, some β-carboline derivatives have been found to indirectly affect the dopamine system. For example, certain bromal-derived tetrahydro-β-carbolines have been shown to cause a severe impairment of the nigrostriatal dopamine metabolism. nih.gov This suggests an alternative mechanism of modulating dopaminergic activity, distinct from direct receptor agonism or antagonism. The dopamine D1 and D2 receptors are the most abundant dopaminergic receptors in the striatum and are key targets for treating neuropsychiatric disorders. nih.gov However, based on current evidence, they are not primary binding sites for the β-carboline class of compounds.
Other Neurotransmitter System Interactions (e.g., Benzodiazepine (B76468), Imidazoline (B1206853), Opiate Receptors)
Beyond monoaminergic systems, analogs of this compound interact with several other important neurotransmitter receptors.
Benzodiazepine Receptors: A significant body of research shows that β-carboline alkaloids interact with benzodiazepine receptors, which are allosteric modulatory sites on the GABA-A receptor complex. nih.gov The affinity for these sites can be quite high. For instance, ethyl β-carboline-3-carboxylate, a compound structurally related to the subject of this article, was found to have a higher affinity for benzodiazepine receptors than diazepam and could differentiate between receptor populations in the cerebellum and hippocampus. wikipedia.org Furthermore, synthetic pyridazino[3,4-b]indoles have been developed that show high affinity for the benzodiazepine receptor. indexcopernicus.com
Imidazoline Receptors: β-Carbolines also demonstrate notable affinity for imidazoline receptors, particularly the I2 subtype which is known to modulate the activity of MAO-B. acs.org A fused molecule combining a tetrahydro-β-carboline structure with a known imidazoline ligand exhibited a high binding affinity (Ki = 7.3 nM) for I2 receptors, providing insight into how these two distinct chemical classes might interact with this receptor site. acs.org
Opiate Receptors: The interaction of β-carbolines with opiate receptors has been investigated, with studies showing a preferential, albeit modest, affinity for the delta (δ)-opioid receptor over the mu (μ)-opioid receptor. nih.gov Harmaline was identified as the most potent among a series of tested compounds, with a Ki value of 3.5 μM for the δ-receptor. nih.gov The nature of this interaction appears to be competitive, suggesting these molecules may act as antagonists or partial agonists. nih.gov However, since the binding affinities are in the micromolar range, it is generally concluded that opiate receptors are not the primary pharmacological targets for β-carbolines. nih.gov
Molecular Mechanisms of Antimicrobial Activity
In addition to their neuropharmacological profile, this compound and its analogs exhibit a range of antimicrobial activities. The β-carboline scaffold has been the basis for the synthesis of numerous derivatives with activity against various clinically relevant bacteria and fungi. nih.govnih.govnih.gov
Structure-activity relationship studies have revealed key molecular features that enhance antimicrobial potency. For example, the dimerization of two β-carboline units (N1-N1 dimerization) and the addition of a benzyl (B1604629) group at the N2 position have been shown to significantly boost antimicrobial effects. nih.gov One such N2-benzylated dimeric salt of 6-chlorocarboline demonstrated potent activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) in the range of 0.01-0.05 μmol/mL. nih.gov
The proposed mechanism of action for some β-carboline derivatives involves the disruption of the bacterial cell membrane. For certain tetrahydro-β-carboline derivatives containing a 1,3-diaminopropan-2-ol pattern, the antibacterial action against plant pathogens has been linked to the generation of reactive oxygen species (ROS), the induction of apoptosis, and the triggering of a hypersensitive response. acs.org This suggests that these compounds may exert their antimicrobial effects through multiple molecular mechanisms, making them promising candidates for further development.
Table 2: Antimicrobial Activity of Selected β-Carboline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Modification | Target Organism | Activity (MIC) | Source |
|---|---|---|---|---|
| Dimeric 6-chlorocarboline | N2-benzylated salt | Staphylococcus aureus | 0.01-0.05 μmol/mL | nih.gov |
| 3-Methyl-β-carboline | Various 1- and 9-substitutions | Various bacteria | Moderate activity | nih.gov |
| Tetrahydro-β-carboline | 1,3-diaminopropan-2-ol pattern | Rice, Kiwifruit, Citrus bacterial pathogens | Effective in vitro and in vivo | acs.org |
| 1-Aryl-β-carboline | Various | 3LL, MCF-7, BGC-823, QGY-7701 (tumor cells) | IC50 values of 3.53 - 7.79 μg/mL |
Antibacterial Pathways
The antibacterial action of β-carboline derivatives, including analogs of this compound, involves multiple mechanisms. A primary mode of action is the disruption of the bacterial cell membrane. nih.gov For instance, novel steroidal β-carboline quaternary ammonium (B1175870) derivatives have been shown to effectively kill Gram-positive bacteria by destroying their cell membranes. nih.gov This rapid bactericidal activity is advantageous as it can circumvent the development of bacterial resistance. nih.gov
Furthermore, structural modifications to the β-carboline scaffold have been shown to significantly enhance antibacterial efficacy. The dimerization of the β-carboline structure, specifically through an N1-N1 linkage, and N2-benzylation have been identified as key modifications that boost antimicrobial effects against clinically relevant microorganisms, including Staphylococcus aureus. nih.gov Some derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with low associated cytotoxicity. nih.gov
The following table summarizes the antibacterial activity of selected β-carboline derivatives:
| Compound/Derivative | Target Bacteria | Mechanism of Action | Reference |
| Steroidal β-carboline quaternary ammonium derivatives | Gram-positive bacteria, MRSA | Cell membrane disruption | nih.gov |
| Dimeric 6-chlorocarboline N2-benzylated salt | Staphylococcus aureus | Enhanced antimicrobial effect through dimerization and N2-benzylation | nih.gov |
Antifungal and Antiviral Mechanisms
The antifungal and antiviral properties of β-carboline analogs are attributed to their ability to interfere with various cellular processes in fungi and viruses.
Antifungal Mechanisms:
β-carboline alkaloids have demonstrated significant antifungal activity against a range of pathogenic fungi. mdpi.comnih.gov The mechanisms underlying this activity often involve the disruption of the fungal cell membrane and the induction of reactive oxygen species (ROS) accumulation. mdpi.com For example, β-carboline alkaloids from Peganum harmala have been shown to inhibit Fusarium oxysporum by damaging the cell membrane. mdpi.com
Structure-activity relationship (SAR) studies have revealed that substitutions at the C1 and C3 positions of the β-carboline ring can significantly influence antifungal potency. mdpi.commdpi.com For instance, certain acylhydrazone β-carboline analogs with C1 substitutions exhibit potent and broad-spectrum antifungal activity, in some cases exceeding that of commercial fungicides. mdpi.com
Antiviral Mechanisms:
The antiviral activity of β-carboline derivatives has been observed against a variety of viruses, including influenza viruses and herpes simplex virus. nih.gov The proposed mechanisms of action are diverse and can include:
Inhibition of Viral Replication: Compounds like Harmane and Harmalol have been shown to suppress the replication of influenza A/H5N1 virus. nih.gov
Virucidal Effects: Harmaline has demonstrated a direct virucidal effect against the influenza A/H5N1 virus. nih.gov
Interference with Viral Adsorption: Strychnine sulfate, an indole (B1671886) alkaloid, has been found to inhibit influenza virus by interfering with its attachment to host cells. nih.gov
Targeting Host Kinases: A bivalent β-carboline derivative has been shown to inhibit the entry of pseudorabies virus by targeting the host kinase DYRK1A, which is involved in macropinocytosis. mdpi.com
The following table provides an overview of the antifungal and antiviral activities of selected β-carboline derivatives:
| Compound/Derivative | Target Organism | Mechanism of Action | Reference |
| β-Carboline alkaloids from Peganum harmala | Fusarium oxysporum | Cell membrane damage, ROS accumulation | mdpi.com |
| C1-substituted acylhydrazone β-carboline analogs | Various phytopathogenic fungi | Not fully elucidated, potent broad-spectrum activity | mdpi.com |
| Harmane, Harmalol | Influenza A/H5N1 virus | Inhibition of viral replication | nih.gov |
| Harmaline | Influenza A/H5N1 virus | Virucidal effect | nih.gov |
| Bivalent β-carboline derivative | Pseudorabies virus | Targeting host kinase DYRK1A to inhibit viral entry | mdpi.com |
Antiparasitic and Antimalarial Action
β-carboline alkaloids have emerged as a promising class of compounds in the development of new antiparasitic and antimalarial drugs, particularly in light of growing resistance to existing therapies. nih.govresearchgate.net
The antimalarial activity of β-carboline derivatives is a key area of research. nih.govresearchgate.net These compounds have shown efficacy against various strains of the Plasmodium parasite, the causative agent of malaria. nih.govnih.gov A significant advantage of some β-carboline analogs is their novel mechanism of action, which shows low cross-resistance with existing antimalarial drugs. nih.gov While the precise molecular targets are still under investigation for many derivatives, their ability to inhibit parasite growth at the asexual blood stage is a crucial aspect of their therapeutic potential. nih.gov For instance, the β-carboline derivative 1a and its analogs have demonstrated oral efficacy in mouse models of malaria and show no cross-resistance to numerous known resistance mutations in Plasmodium falciparum. nih.gov
In addition to malaria, β-carboline derivatives have also been investigated for their activity against other parasites, such as those causing filariasis. Substituted 9H-pyrido[3,4-b]indoles have been identified as a potential pharmacophore for developing macrofilaricidal agents. nih.gov
The following table summarizes the antiparasitic and antimalarial activity of selected β-carboline derivatives:
| Compound/Derivative | Target Parasite | Key Findings | Reference |
| β-carboline 1a and analogs | Plasmodium falciparum, Plasmodium berghei | Orally efficacious, no cross-resistance with known drug-resistant strains. | nih.gov |
| 3,4,5-trichlorophenyl-substituted 42a | Plasmodium falciparum | Twice as potent as compound 1a . | nih.gov |
| 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole (5a ) | Litomosoides carinii, Brugia malayi | Highest activity against these filarial parasites in vivo. | nih.gov |
Anti-Proliferative and Cytotoxic Mechanisms
The anticancer properties of this compound analogs are multifaceted, targeting fundamental cellular processes such as DNA replication and cell division.
DNA Interaction and Topoisomerase Inhibition
A primary mechanism by which β-carboline derivatives exert their cytotoxic effects is through direct interaction with DNA and the inhibition of topoisomerase enzymes. nih.govnih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and recombination, making them vital targets for cancer chemotherapy.
Many β-carboline derivatives, including norharman, have been shown to intercalate into the DNA double helix. nih.govjst.go.jp This insertion between base pairs can distort the DNA structure, interfering with the binding of proteins necessary for cellular processes. The potency of this interaction can be influenced by substitutions on the β-carboline skeleton. jst.go.jp
Furthermore, β-carboline analogs can act as topoisomerase inhibitors. nih.govnih.gov They can inhibit both topoisomerase I and topoisomerase II, enzymes that create transient breaks in the DNA backbone to relieve torsional stress. nih.govnih.gov By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis. acs.org For example, certain β-carboline-combretastatin hybrids have been shown to be potent inhibitors of topoisomerase II. nih.gov
Cell Cycle Modulation
By interfering with DNA replication and repair, β-carboline analogs can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.govnih.gov The specific phase of the cell cycle that is arrested can vary depending on the specific derivative and the cancer cell line.
For instance, some β-carboline-3-carboxylic acid dimers have been shown to arrest the cell cycle at the S phase in sarcoma cells. nih.gov This arrest is achieved by inhibiting the expression of key cell cycle regulatory proteins such as cyclin-A2 (CCNA2) and cyclin-dependent kinase 2 (CDK2). nih.gov In another example, a β-carboline-combretastatin hybrid was found to arrest A549 lung cancer cells in the G2/M phase of the cell cycle. nih.gov In some cases, β-carboline derivatives can induce apoptosis without causing a specific cell cycle phase arrest. acs.orgacs.org
The following table highlights the effects of selected β-carboline derivatives on the cell cycle:
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |
| β-Carboline-3-carboxylic acid dimers | MG-63 (Sarcoma) | S phase arrest | nih.gov |
| β-Carboline-combretastatin hybrid 10v | A549 (Lung Cancer) | G2/M phase arrest | nih.gov |
| Caledonine (3 ) | MCF-7 (Breast Cancer) | G1 phase arrest (at 24h) | acs.org |
| Compound 4 (a β-carboline alkaloid) | HCT-116, MCF-7 | Apoptosis without phase-specific arrest | acs.org |
G-Quadruplex Interactions
G-quadruplexes are four-stranded secondary structures that can form in guanine-rich regions of DNA and RNA. aacrjournals.orgnih.gov These structures are often found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development. aacrjournals.orgnih.gov Stabilization of G-quadruplexes by small molecules can interfere with telomere maintenance and the transcription of cancer-promoting genes. aacrjournals.org
Several β-carboline alkaloids have been identified as G-quadruplex ligands. aacrjournals.orgnih.govacs.org These compounds can bind to and stabilize G-quadruplex structures, and this interaction often correlates with their cytotoxic activity. aacrjournals.orgnih.gov For example, pegaharmine D, a β-carboline alkaloid isolated from Peganum harmala, has shown strong G-quadruplex interaction and significant cytotoxicity against several cancer cell lines. aacrjournals.orgnih.govacs.org This suggests that the anticancer effects of these alkaloids may be mediated, at least in part, through their interaction with G-quadruplexes. aacrjournals.org
The following table lists β-carboline derivatives that interact with G-quadruplexes:
| Compound/Derivative | G-Quadruplex Target | Key Findings | Reference |
| Pegaharmine D | Model G-quadruplex d(TTGGGTT)4 | Strongest G-quadruplex interaction among tested alkaloids, significant cytotoxicity | aacrjournals.orgnih.govacs.org |
| Crude extract of Peganum harmala L. seeds | Model G-quadruplex d(TTGGGTT)4 | Potential G-quadruplex binding activity | nih.govacs.org |
Anti-inflammatory and Antioxidant Pathways
Analogs of the pyrido[3,4-b]indole scaffold have demonstrated notable anti-inflammatory activities through the modulation of key signaling pathways. Research has identified that certain derivatives exert their effects by inhibiting inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory cascade. For instance, a class of diketopiperazine (DKP) alkaloids featuring a dimethylpyranoindole core, known as Asperversamides, showed potential for iNOS inhibition, which is directly related to anti-inflammatory responses.
Furthermore, other analogs, such as Asperthins A and F, have been observed to exhibit moderate anti-inflammatory activity by reducing the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in cellular models. Some β-carbolinone derivatives have also been developed for treating inflammatory diseases mediated by tumor necrosis factor (TNF). While the antioxidant activity of some pyridoindoles has been noted, detailed mechanistic pathways for the specific analogs discussed in this context are not extensively detailed in the reviewed literature.
Table 1: Anti-inflammatory Mechanisms of Selected Pyrido[3,4-b]indole Analogs
| Compound/Analog Class | Mechanism of Action | Target Pathway/Molecule |
|---|---|---|
| Asperversamides | Potential inhibition of iNOS | iNOS |
| Asperthins A, F | Reduction of inflammatory cytokine secretion | IL-1β |
| β-Carbolinone derivatives | Treatment of TNF-mediated diseases | Tumor Necrosis Factor (TNF) |
Cardiovascular and Vasorelaxant Mechanisms
The cardiovascular effects of pyridoindole analogs are linked to their ability to modulate vascular tone and protect cardiac tissue. A synthetic pyridoindole, SMe1EC2, has been investigated for its cardioprotective properties. nih.gov This compound was found to significantly improve coronary flow during the reperfusion phase following cardiac ischemia. nih.gov Mechanistically, the beneficial effects of SMe1EC2 are associated with the upregulation of endothelial nitric oxide synthase (NOS3). nih.gov NOS3 is crucial for producing nitric oxide (NO), a key signaling molecule that promotes vasodilation and protects the endothelium. nih.gov By enhancing NOS3 activity, SMe1EC2 contributes to improved vascular function and reduced endothelial dysfunction, a key pathological mechanism in cardiovascular diseases. nih.gov
Further studies with SMe1EC2 demonstrated a tendency to increase left ventricular systolic pressure and decrease the heart's sensitivity to electrically induced ventricular fibrillation, suggesting a stabilizing effect on cardiac rhythm. nih.gov These findings indicate that pyridoindole analogs can exert positive cardiovascular effects by targeting the NO signaling pathway, which is essential for maintaining vascular health. nih.gov
Table 2: Cardiovascular Effects of the Synthetic Pyridoindole SMe1EC2
| Compound | Observed Effect | Proposed Mechanism |
|---|---|---|
| SMe1EC2 | Improved coronary flow post-ischemia. nih.gov | Upregulation of endothelial nitric oxide synthase (NOS3). nih.gov |
| SMe1EC2 | Decreased sensitivity to ventricular fibrillation. nih.gov | Modulation of cardiac electrophysiology. nih.gov |
Chondrogenesis Stimulation Mechanisms
A significant area of investigation for pyrido[3,4-b]indole analogs is their potential in cartilage regeneration. It has been discovered that 8-aryl-substituted and 8-heteroaryl-substituted 9H-pyrido[3,4-b]indoles are potent stimulators of chondrogenesis. google.com These compounds work by inducing the synthesis of major components of the articular cartilage matrix, such as collagen type II and aggrecan, in chondrocytes. google.com
The underlying mechanism for this regenerative effect is the strong induction of key transcription factors responsible for chondrocyte differentiation and function: SOX-5, SOX-6, and SOX-9. google.com The activation of this trio of SOX transcription factors is a critical step in the development and maintenance of healthy cartilage. The naturally occurring pyrido[3,4-b]indole, harmine, has also been noted for its chondrogenic effect, further supporting the role of this scaffold in cartilage repair. google.com By activating these specific genetic programs, these analogs can promote the formation of new cartilage, offering a potential therapeutic strategy for treating degenerative joint diseases like osteoarthritis. google.com
Table 3: Chondrogenesis Stimulation by 9H-Pyrido[3,4-b]indole Analogs
| Compound Class | Primary Effect | Mechanistic Target |
|---|---|---|
| 8-Aryl/Heteroaryl-substituted 9H-pyrido[3,4-b]indoles | Stimulation of chondrogenesis and cartilage formation. google.com | Induction of SOX-5, SOX-6, and SOX-9 transcription factors. google.com |
| 8-Aryl/Heteroaryl-substituted 9H-pyrido[3,4-b]indoles | Induction of collagen type II and aggrecan synthesis. google.com | Upregulation of cartilage matrix protein production. google.com |
Enzyme Inhibition Profiles (e.g., Cholinesterase, Catechol-O-methyltransferase)
The biological activity of pyrido[3,4-b]indole analogs also extends to the inhibition of specific enzymes, which is a key mechanism for their therapeutic effects. One of the primary enzymes involved in the catabolism of dopamine in the brain is Catechol-O-methyltransferase (COMT). google.com Certain heterocyclic catechol mimics, such as 3-hydroxy-4-pyridinones and 5-hydroxy-4-pyrimidinones, have been identified as potent inhibitors of COMT. google.com
The optimization of these inhibitors has shown that the introduction of larger hydrophobic groups, both aromatic and aliphatic, can significantly enhance their potency. google.com X-ray crystallography studies suggest that these heterocyclic inhibitors operate via a mechanism that is distinct from previously known COMT inhibitors. google.com While the broader class of β-carbolines, which includes the pyrido[3,4-b]indole scaffold, has been studied for various enzyme interactions, specific data on the direct inhibition of cholinesterase by this compound or its immediate analogs were not detailed in the reviewed literature.
Table 4: COMT Inhibition by Pyrido[3,4-b]indole Analog Scaffolds
| Inhibitor Class | Target Enzyme | Key Structural Features for Potency |
|---|---|---|
| 3-Hydroxy-4-pyridinones | Catechol-O-methyltransferase (COMT) | Larger hydrophobic groups at meta or para positions. google.com |
| 5-Hydroxy-4-pyrimidinones | Catechol-O-methyltransferase (COMT) | Biaryl groups oriented meta or para to the chelating hydroxyl group. google.com |
Advanced Analytical and Spectroscopic Characterization of Pyrido 3,4 B Indole Derivatives
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental in isolating and quantifying 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole from complex mixtures. These techniques leverage the differential partitioning of the compound between a mobile and a stationary phase to achieve separation.
High-Performance Liquid Chromatography (HPLC, RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrido[3,4-b]indole derivatives. In particular, Reversed-Phase HPLC (RP-HPLC) is frequently employed, where a nonpolar stationary phase is used with a polar mobile phase. This allows for the effective separation of moderately polar compounds like this compound from other components. The selection of the column, mobile phase composition, flow rate, and detector are critical parameters that are optimized to achieve the desired separation and sensitivity. For instance, a C18 column is commonly used, and the mobile phase often consists of a mixture of methanol, water, and a modifying agent like acetic acid to ensure good peak shape and resolution. mdpi.com UV detection is typically set at wavelengths such as 254 nm or 269 nm for optimal absorbance of the indole (B1671886) alkaloids. mdpi.com
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC/ESI-MS/MS)
For enhanced separation efficiency and highly sensitive detection, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (UPLC/ESI-MS/MS) is a powerful tool. mdpi.com UPLC utilizes columns with smaller particle sizes, leading to faster analyses and better resolution compared to traditional HPLC. mdpi.com The eluent from the UPLC system is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. These ions are then fragmented in the mass spectrometer to produce a unique fragmentation pattern, which is used for highly specific and sensitive quantification. mdpi.com This technique is particularly valuable for analyzing trace amounts of this compound in complex biological or environmental samples. mdpi.com
Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile compounds. nih.govnih.gov In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. researchgate.net Volatile analytes, including potentially this compound if it possesses sufficient volatility, partition onto the fiber. The fiber is then thermally desorbed in the injector of a gas chromatograph, and the separated components are detected by a mass spectrometer. researchgate.net The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. scielo.org.pe Common fibers include polydimethylsiloxane (B3030410) (PDMS) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). researchgate.net
Advanced Structural Elucidation Methods
The definitive identification and structural characterization of this compound are accomplished through sophisticated spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds.
¹H NMR: Proton NMR provides detailed information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts would be expected for the ethyl and methyl protons, as well as the aromatic protons of the pyridoindole ring system. rsc.orgchemicalbook.com
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments within the molecule. docbrown.info Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton. docbrown.info The chemical shifts of the carbons in the ethyl group, the methyl group, and the pyridoindole core would be characteristic of the compound. docbrown.info
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignments of the ¹H and ¹³C NMR spectra. nih.gov
Table 1: Representative NMR Data for Pyrido[3,4-b]indole Derivatives
| Technique | Observed Chemical Shifts (ppm) and Couplings (Hz) | Reference |
|---|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, and protons of the ethyl and methyl groups. | rsc.orgchemicalbook.com |
| ¹³C NMR | Resonances for the carbons of the pyridoindole nucleus, as well as the ethyl and methyl substituents. | docbrown.info |
| 2D-NMR | Correlations establishing the connectivity between protons and carbons in the molecule. | nih.gov |
This table presents expected data based on the analysis of similar compounds and is for illustrative purposes.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org When coupled with a chromatographic separation method, it also provides structural information through fragmentation analysis. researchgate.net In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule in the ion source, would show characteristic fragment ions corresponding to the loss of the ethyl and methyl groups, as well as fragmentation of the pyridoindole ring system, further confirming its structure. researchgate.netresearchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Interpretation | Reference |
|---|---|---|---|
| [M]⁺ | Expected value corresponding to the molecular weight | Molecular Ion | nist.govnist.govnist.gov |
| [M-CH₃]⁺ | M - 15 | Loss of a methyl group | researchgate.net |
| [M-C₂H₅]⁺ | M - 29 | Loss of an ethyl group | researchgate.net |
This table presents expected data based on the principles of mass spectrometry and is for illustrative purposes.
X-ray Crystallography
No published X-ray crystallography studies for this compound were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry derived from single-crystal X-ray analysis is not available. Research has been conducted on the crystal structures of other pyrido[3,4-b]indole derivatives, but these findings are not applicable to the specific molecule .
Spectroscopic Studies for Functional Characterization
Fluorescence Spectroscopy and Structure-Fluorescence Relationships
Specific fluorescence spectroscopy data, such as excitation and emission maxima, quantum yields, and fluorescence lifetimes, for this compound are not reported in the scientific literature. Although the fluorescence properties of the broader β-carboline class are a subject of research, with studies exploring how different substituents affect fluorescence, a detailed analysis of the structure-fluorescence relationship for the 3-ethyl-1-methyl derivative has not been published.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound, which would detail its electronic absorption properties including absorption maxima (λmax) and molar absorptivity coefficients, could not be found in the available literature. While the UV-Vis spectra of many β-carboline compounds have been characterized, specific data for this derivative remains unpublished.
Preclinical Efficacy Studies of 3 Ethyl 1 Methyl 9h Pyrido 3,4 B Indole Analogs
In Vitro Pharmacological Models and Assays
The in vitro evaluation of 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole analogs has been conducted across a diverse array of assays to elucidate their mechanisms of action and identify potential therapeutic applications.
A significant area of research has been their anticancer activity . Numerous studies have demonstrated the potent antiproliferative effects of pyrido[3,4-b]indole derivatives against a wide range of human cancer cell lines. nih.govnih.gov One study identified a series of novel pyrido[3,4-b]indoles with broad-spectrum anticancer activity, with IC50 values as low as 80 nM for breast cancer cells and 130 nM for colon and melanoma cancer cells. nih.govnih.gov The proposed mechanism for some of these analogs involves the inhibition of the MDM2-p53 interaction, a critical pathway in cancer development, leading to a G2/M cell cycle phase arrest. nih.govnih.gov For instance, compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) exhibited high potency across various cancer cell lines. nih.gov Another study highlighted that substitution at the C1 and C6 positions of the pyrido[3,4-b]indole scaffold plays a crucial role in their anticancer efficacy. nih.gov Furthermore, some β-carboline derivatives have been shown to induce apoptosis in cancer cells, such as in human leukemia (HL-60) cells. researchgate.net
Beyond cancer, these analogs have shown promise as neuroprotective agents . The structurally related compound, 9-methyl-β-carboline (9-me-BC), has been extensively studied for its effects on dopaminergic neurons. In primary mesencephalic cultures, 9-me-BC was found to stimulate the expression of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis, and protect neurons from toxins. nih.gov It has also been shown to inhibit the proliferation of microglia, which are involved in neuroinflammation, and decrease the expression of inflammatory cytokines. nih.govactanaturae.ru These findings suggest a potential therapeutic role in neurodegenerative conditions like Parkinson's disease. actanaturae.ruresearchgate.net
The antimicrobial properties of these compounds have also been explored. Some β-carboline derivatives have demonstrated activity against various pathogens. For example, certain analogs have shown in vitro antimalarial activity. mdpi.com Additionally, studies have reported the in vitro antiviral activity of indole (B1671886) derivatives against viruses like SARS-CoV-2. nih.govactanaturae.ru While not directly focused on this compound, these findings suggest that the broader chemical scaffold has potential as a source of novel antiviral and antifungal agents. nih.govgoogle.com
Interactive Table: In Vitro Anticancer Activity of Pyrido[3,4-b]indole Analogs
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Proposed Mechanism of Action | Reference |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11) | Breast (MDA-MB-468) | Antiproliferative | 0.08 | MDM2 Inhibition, G2/M Arrest | nih.gov |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11) | Colon (HCT116) | Antiproliferative | 0.13 | MDM2 Inhibition, G2/M Arrest | nih.gov |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11) | Melanoma (A375) | Antiproliferative | 0.23 | MDM2 Inhibition, G2/M Arrest | nih.gov |
| 1-(N,N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl) β-carboline (Compound 9) | Liver (HepG2) | Cytotoxicity | Equipotent to Adriamycin | Not specified | nih.gov |
| 1-(N,N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl) β-carboline (Compound 9) | Adenocarcinoma (A549) | Cytotoxicity | Equipotent to Adriamycin | Not specified | nih.gov |
| 9-(2-Methoxybenzyl)-β-carboline-3-carboxylic acid (11a) | Leukemia (HL-60) | Apoptosis Induction | 4.0 | Apoptosis Induction | researchgate.net |
In Vivo Animal Models for Therapeutic Potential
The promising in vitro results have led to the evaluation of this compound analogs in various in vivo animal models to assess their therapeutic potential in a more complex biological system.
In the context of neurodegenerative diseases , studies using animal models of Parkinson's disease have demonstrated the restorative effects of 9-methyl-β-carboline. researchgate.net In a rat model where Parkinson's-like symptoms were induced by the neurotoxin MPP+, subsequent treatment with 9-methyl-β-carboline led to a normalization of dopamine levels in the striatum and an increase in the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra. researchgate.net These findings suggest that the compound not only protects dopaminergic neurons but may also promote their regeneration. researchgate.net
The antiparasitic activity of pyrido[3,4-b]indole derivatives has been confirmed in in vivo models of filariasis. nih.govnih.gov A number of 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have shown significant micro- and macrofilaricidal activity in animal models infected with Acanthoeilonema viteae, Litomosoides carinii, and Brugia malayi. nih.govnih.gov For instance, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate displayed high adulticidal activity against A. viteae. nih.gov Another derivative, 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole, was highly active against L. carinii and B. malayi. nih.gov
While extensive in vivo studies for other therapeutic areas are still emerging, the existing data provides a strong rationale for further investigation of these compounds in animal models of cancer and infectious diseases.
Interactive Table: In Vivo Efficacy of Pyrido[3,4-b]indole Analogs
| Compound/Analog | Animal Model | Therapeutic Area | Key Findings | Reference |
| 9-Methyl-β-carboline | Rat model of Parkinson's disease (MPP+ induced) | Neuroprotection | Reversed dopamine depletion; restored number of tyrosine hydroxylase-positive neurons. | researchgate.net |
| Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (4c) | Acanthoeilonema viteae infected model | Antifilarial | High adulticidal activity. | nih.gov |
| 1-(4-Chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole (5a) | Litomosoides carinii and Brugia malayi infected models | Antifilarial | High activity against both parasites. | nih.gov |
Pharmacokinetic Characterization in Preclinical Systems
The preclinical pharmacokinetic characterization of this compound analogs is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties, which ultimately influence their efficacy and safety.
In silico ADME prediction studies have been conducted on various β-carboline derivatives to forecast their drug-like properties. nih.gov These computational models help in the early stages of drug discovery to select candidates with favorable pharmacokinetic profiles. For instance, N-substituted tetrahydro-β-carboline analogs were analyzed for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which suggested that some of these compounds have acceptable affinity and stability for their target receptors. nih.gov
Experimental pharmacokinetic studies on β-carboline derivatives are still relatively limited but provide valuable insights. For example, studies on the related compound harmine (B1663883), a β-carboline alkaloid, have provided information on its metabolic pathways. Furthermore, research on 9-methyl-β-carboline has shown that it can be taken up by the dopamine transporter into dopaminergic neurons, indicating a specific distribution mechanism within the brain. researchgate.net
While comprehensive experimental ADME data for a wide range of this compound analogs are not yet available, the initial in silico and experimental findings suggest that these compounds can be chemically modified to optimize their pharmacokinetic properties for various therapeutic applications. Further preclinical studies are warranted to fully characterize the ADME profiles of these promising analogs.
Future Research Directions and Identified Gaps for Pyrido 3,4 B Indole Chemistry
Exploration of Novel and Efficient Synthetic Routes for Targeted Analogs
While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions are foundational to β-carboline synthesis, the future lies in developing more efficient, sustainable, and versatile strategies to access novel analogs. ljmu.ac.uk A significant gap exists in the ability to rapidly generate diverse libraries of structurally complex β-carbolines for high-throughput screening.
Future research should focus on:
Multi-Component Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step. The development of novel MCRs, such as the copper-mediated coupling of 1-formyl-9H-β-carbolines, secondary amines, and alkynes, provides efficient access to fused β-carboline systems that are otherwise difficult to synthesize. acs.org A four-component approach initiated by Sonogashira coupling has been shown to create five new bonds and four stereocenters in a one-pot fashion, highlighting the efficiency of such strategies. researchgate.net
Green Chemistry Approaches: There is a growing need for environmentally benign synthetic methods. Research into using water as a solvent, employing natural catalysts like citric acid, or utilizing electrochemical synthesis in deep eutectic solvents represents a significant step forward. acs.orgsamipubco.com One green method involves the oxidation and decarboxylation of tetrahydro-β-carboline-3-carboxylic acid using hydrogen peroxide, which offers high yields and avoids hazardous reagents. google.compatsnap.com
Asymmetric Synthesis: Many biological targets are stereospecific, yet the asymmetric synthesis of chiral β-carbolines remains a challenge. Developing robust organocatalytic or transition-metal-catalyzed methods for the enantioselective synthesis of pyrido[3,4-b]indoles is crucial for creating more potent and selective therapeutic agents. acs.orgnih.gov
Novel Cyclization Strategies: Exploring new ways to form the core tricyclic structure is essential. Microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles has emerged as a promising method for accessing the β-carboline motif, even allowing for the synthesis of natural products like harmane and eudistomin N. nih.gov
Deeper Elucidation of Molecular Mechanisms for Specific Activities
While β-carbolines are known to exert their effects through various mechanisms, a detailed, atomic-level understanding of these interactions is often lacking. A deeper elucidation of how specific structural features relate to a particular biological activity is a critical gap that needs to be addressed through a combination of experimental and computational techniques.
Key areas for future investigation include:
DNA Intercalation Dynamics: Many β-carbolines function as DNA intercalators. jst.go.jp Spectroscopic and molecular simulation studies have confirmed that the planar, aromatic structure of compounds like harmine (B1663883) allows them to insert between DNA base pairs, particularly at adenine-thymine regions, leading to DNA damage and apoptosis. jst.go.jpspandidos-publications.com Future research should explore how substitutions on the β-carboline ring affect binding affinity, sequence selectivity, and the specific type of DNA distortion, which could lead to the design of compounds with more targeted DNA-damaging effects. researchgate.net
Enzyme Inhibition and Structure-Activity Relationships (SAR): β-Carbolines inhibit a range of enzymes, including cyclin-dependent kinases (CDKs), topoisomerases, and B-Raf kinase. nih.govnih.gov However, the precise binding modes are not always clear. Combining molecular docking studies with comprehensive SAR analysis can reveal key interactions. researchgate.netnih.gov For example, studies have shown that β-carboline dimers can intercalate into the hydrophobic pocket of Cyclin-A2 (CCNA2), blocking its interaction with CDK2 and arresting the cell cycle. nih.gov Further studies are needed to build predictive models for designing next-generation inhibitors with enhanced potency and selectivity.
Modulation of Protein-Protein Interactions: Beyond active site inhibition, β-carbolines can disrupt critical protein-protein interactions. The inhibition of the β-catenin-TCF4 interaction is a key target in Wnt signaling. nih.gov Future work should focus on identifying other crucial interaction interfaces that can be targeted by rationally designed β-carboline derivatives.
Identification and Validation of New Biological Targets
The therapeutic potential of the pyrido[3,4-b]indole scaffold is likely broader than currently appreciated. A major gap is the identification and validation of entirely new biological targets, which could unlock applications in new disease areas.
Future strategies should incorporate:
Phenotypic and High-Throughput Screening: Screening large, diverse libraries of β-carboline analogs against various cell lines or disease models can uncover unexpected activities. A high-throughput screening campaign, for instance, identified the tetrahydro-γ-carboline core as a novel potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR), a previously unknown target for this compound class. nih.govacs.org
Chemoproteomics: This powerful technology allows for the unbiased identification of protein targets from complex biological samples. nih.gov Affinity-based methods, where a β-carboline is immobilized to pull down its binding partners, or activity-based protein profiling (ABPP) can deconvolute the mechanism of action of a compound with a known phenotype. researchgate.net Advanced techniques like LiP-Quant, which uses machine learning to analyze proteolysis data, can identify drug targets and their binding sites without requiring modification of the compound. ethz.chmdpi.com
In Silico Target Prediction: Computational approaches can accelerate the discovery of new targets. Virtual screening of β-carboline libraries against databases of protein structures can prioritize potential targets for experimental validation. This approach has been used to identify novel potential antimalarial targets in P. falciparum, including ferredoxin-NADP+-reductase (PfFNR) and protein kinase PfPK7. nih.gov
Development of Advanced Delivery Systems for β-Carboline Derivatives
Many promising β-carboline compounds face challenges in clinical translation due to poor water solubility, low bioavailability, or off-target toxicity. The development of advanced drug delivery systems is a critical and underexplored area that could help overcome these limitations.
Identified gaps and future research directions include:
Nanoparticle Encapsulation: Formulating β-carbolines into nanoparticles can improve their pharmacological properties. For example, encapsulating the β-carboline alkaloid harmine in poly(lactic-co-glycolic acid) (PLGA) nanoparticles resulted in particles with an average size of ~300 nm, which demonstrated enhanced anticancer and anti-angiogenic effects. nih.gov Green techniques, such as using supercritical fluids to produce β-carboline nanoparticles, offer an environmentally friendly method for creating particles with diameters as small as 7-100 nm. researchgate.net
Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic drugs, improve circulation time, and reduce toxicity. google.com For indole (B1671886) alkaloids, liposomal delivery has been proposed as a key strategy to enhance bioavailability and enable clinical use. nih.gov
Stimuli-Responsive Systems: Designing delivery systems that release their payload only in response to specific stimuli (e.g., light, pH, enzymes) at the target site offers spatiotemporal control. Researchers have developed β-carboline-derived nanoparticles that release hydrogen sulfide (B99878) upon light activation, providing a controlled therapeutic effect. rsc.org
Targeted Delivery: To minimize side effects and increase efficacy, delivery systems can be decorated with ligands that bind to receptors overexpressed on target cells, such as cancer cells or specific neurons. The use of carbohydrate-based nanoparticles, for instance, is being explored to deliver therapeutic agents across the blood-brain barrier for treating brain tumors. mdpi.com This approach could be adapted for β-carboline derivatives intended for neurological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole?
- Methodology : Synthesis of β-carboline derivatives often involves Pd-catalyzed amidation and cyclization reactions. For example, 4-methyl-9H-pyrido[3,4-b]indole (1f) was synthesized via a modified procedure using Ref. 7, with reaction conditions optimized for purity and yield. Key steps include refluxing in DMSO, purification via column chromatography, and structural confirmation using 1H NMR (e.g., δ 2.78 ppm for methyl groups) . For ethyl-substituted analogs, alkylation of the indole nitrogen with ethyl halides under basic conditions (e.g., NaH/DMF) is recommended .
| Synthesis Parameters | Example Values |
|---|---|
| Catalyst | Pd(OAc)₂, Xantphos |
| Solvent | DMSO, DMF |
| Reaction Temperature | 80–100°C (reflux) |
| Purification Method | Silica gel chromatography |
Q. How is the structural integrity of this compound validated?
- Methodology : 1H NMR spectroscopy is critical for confirming substitution patterns. For instance, the methyl group at position 1 appears as a singlet (δ ~2.7–3.0 ppm), while ethyl substituents show triplet/multiplet patterns (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂). 13C NMR and LC-MS further validate molecular weight and fragmentation patterns (e.g., m/z = 240.26 for ethyl carboxylate derivatives) .
Advanced Research Questions
Q. What experimental models are used to study the inhibitory effects of this compound on aryl hydrocarbon receptor (AHR) activity?
- Methodology : Chick embryo hepatocytes (CEH) are employed for in vitro AHR inhibition assays. The compound’s effect on cytochrome P450 (CYP) activity is measured via 7-ethoxyresorufin-O-deethylase (EROD) assays. For example, purified fractions of the compound showed dose-dependent inhibition of EROD activity, with IC₅₀ values calculated using nonlinear regression .
| Assay Parameters | Details |
|---|---|
| Cell Model | Chick embryo hepatocytes |
| Key Enzyme | CYP1A1 (EROD activity) |
| Detection Method | Fluorescence (ex/em: 530/585 nm) |
Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact the compound’s bioactivity?
- Methodology : Structure-activity relationship (SAR) studies compare substituent effects on AHR binding. For instance, ethyl groups at position 3 enhance hydrophobic interactions with the receptor’s ligand-binding domain compared to methyl groups, as shown by lower IC₅₀ values in EROD assays. Computational docking studies (e.g., AutoDock Vina) further correlate substituent size/basicity with binding affinity .
| Substituent | Position | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Methyl | 1 | 15.2 | -7.8 |
| Ethyl | 3 | 8.5 | -9.1 |
Q. How can conflicting data on the compound’s metabolic stability be resolved?
- Methodology : Contradictions in metabolic half-life (t₁/₂) across studies may arise from differences in liver microsome sources (e.g., human vs. rat) or incubation conditions. A standardized protocol using pooled human liver microsomes (pHLM) with NADPH regeneration systems is recommended. LC-MS/MS analysis quantifies parent compound depletion over time, with data normalized to control substrates (e.g., testosterone for CYP3A4) .
Methodological Considerations
- Data Contradictions : Discrepancies in reported inhibitory potency may stem from variations in assay sensitivity (e.g., fluorescence vs. luminescence detection) or cell line specificity (e.g., HepG2 vs. primary hepatocytes). Cross-validation using orthogonal methods (e.g., qRT-PCR for CYP1A1 mRNA levels) is advised .
- Safety Protocols : Handling requires PPE (gloves, lab coat) due to potential irritancy. Storage conditions should avoid light and moisture (-20°C under argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
